4-Chloro-3-piperidin-1-yl-benzoic acid
Overview
Description
“4-Chloro-3-piperidin-1-yl-benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C12H14ClNO2 and a molecular weight of 239.7 .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-piperidin-1-yl-benzoic acid” consists of a benzene ring substituted with a chlorine atom and a piperidine ring . The piperidine ring is attached to the benzene ring via a carbon atom, forming a tertiary amine. The benzene ring also carries a carboxylic acid functional group .Scientific Research Applications
Proteomics Research
This compound is available for purchase as a biochemical for proteomics research, which suggests its use in studying proteins and their functions within biological systems .
PROTAC Development
Related 4-aryl piperidine compounds are used as semi-flexible linkers in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation . It’s plausible that “4-Chloro-3-piperidin-1-yl-benzoic acid” could serve a similar role.
Metal–Organic Frameworks (MOFs)
While not directly mentioned, similar benzoic acid derivatives are used in constructing MOFs, which have applications in gas storage, separation, and catalysis .
Antimicrobial Activity
Compounds with structural similarities have been evaluated for antimicrobial activity against various bacteria and fungi, indicating potential use in developing new antimicrobial agents .
Anticancer Activity
Similar compounds have been investigated for their anticancer properties, suggesting possible research into “4-Chloro-3-piperidin-1-yl-benzoic acid” as an anticancer agent .
Mechanism of Action
Target of Action
Similar compounds have been used in the development of proteolysis targeting chimeras (protacs), which are designed to degrade specific proteins within the cell .
Mode of Action
Based on its structural similarity to other compounds used in protac development , it may act as a linker molecule that binds to a target protein and an E3 ubiquitin ligase, facilitating the degradation of the target protein.
Biochemical Pathways
If it functions as a protac, it would be involved in the ubiquitin-proteasome pathway, leading to the degradation of specific target proteins .
Result of Action
If it functions as a PROTAC, the primary result of its action would be the degradation of specific target proteins within the cell .
properties
IUPAC Name |
4-chloro-3-piperidin-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-5-4-9(12(15)16)8-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYXXFCRDASAPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283637 | |
Record name | 4-Chloro-3-(1-piperidinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-piperidin-1-yl-benzoic acid | |
CAS RN |
886501-28-6 | |
Record name | 4-Chloro-3-(1-piperidinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886501-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(1-piperidinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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